Monopalmitin

Catalog No.
S613206
CAS No.
26657-96-5
M.F
C19H38O4
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monopalmitin

CAS Number

26657-96-5

Product Name

Monopalmitin

IUPAC Name

[(2S)-2,3-dihydroxypropyl] hexadecanoate

Molecular Formula

C19H38O4

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m0/s1

InChI Key

QHZLMUACJMDIAE-SFHVURJKSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)O

Solubility

Insoluble in water, soluble in ethanol and toluene at 50 °C

Synonyms

1-glyceryl hexadecanoate, 1-monohexadecanoyl-rac-glycerol, 1-monohexadecanoylglycerol, 1-monopalmitin, palmitoyl glycerol, palmitoyl glycerol, (+,-)-isomer, palmitoyl glycerol, hexadecanoic-1-(14)C-labeled cpd, (R)-isomer, rac-1(3)-palmitoyl glycerol

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O

Drug Delivery Systems

Monopalmitin shows promise as a carrier molecule in drug delivery systems due to its amphiphilic nature. Its hydrophobic tail allows it to interact with lipophilic drugs, while its hydrophilic head group facilitates interaction with aqueous environments. This characteristic allows monopalmitin to encapsulate drugs and enhance their solubility, bioavailability, and targeted delivery to specific tissues []. Studies have explored the use of monopalmitin-based nanoparticles for delivering anticancer drugs, with promising results in preclinical models [].

Metabolic Research

Monopalmitin plays a role in various metabolic processes within the body. Research suggests that it may influence insulin sensitivity, glucose homeostasis, and lipid metabolism []. Studies have shown that monopalmitin supplementation can improve insulin sensitivity in individuals with prediabetes and type 2 diabetes []. Additionally, monopalmitin may influence gut microbiota composition and function, potentially impacting overall metabolic health [].

Monopalmitin, also known as glycerol α-monopalmitate, is a monoacylglycerol formed from the esterification of palmitic acid with glycerol. Its molecular formula is C₁₉H₃₈O₄, and it has a molecular weight of 330.51 g/mol. Monopalmitin appears as a white to almost white powder or crystal with a melting point ranging from 73.0 to 77.0 °C. It is soluble in methanol and exhibits a purity of over 95% when analyzed using gas chromatography .

, primarily involving hydrolysis and transesterification. The synthesis of monopalmitin typically involves the esterification of glycerol with palmitic acid under acidic conditions. This reaction can be represented as follows:

Glycerol+Palmitic AcidMonopalmitin+Water\text{Glycerol}+\text{Palmitic Acid}\rightarrow \text{Monopalmitin}+\text{Water}

In addition to synthesis, monopalmitin can be hydrolyzed back into glycerol and palmitic acid, especially in the presence of water and heat:

Monopalmitin+WaterGlycerol+Palmitic Acid\text{Monopalmitin}+\text{Water}\rightarrow \text{Glycerol}+\text{Palmitic Acid}

Monopalmitin has garnered attention for its potential biological activities. Research indicates that it may possess antibacterial and antifungal properties, making it a candidate for use in food preservation and pharmaceutical applications . Additionally, monopalmitin has been studied for its role in modulating lipid metabolism and its effects on cellular signaling pathways.

The synthesis of monopalmitin can be achieved through several methods:

  • Conventional Esterification: This involves heating glycerol with palmitic acid in the presence of an acid catalyst.
  • Enzymatic Synthesis: Utilizing lipases as biocatalysts allows for more selective and environmentally friendly production of monopalmitin .
  • Solvent-free Methods: Recent advancements have led to the development of solvent-free synthesis techniques that enhance yield and reduce environmental impact .

Monopalmitin finds applications across various fields:

  • Food Industry: Used as an emulsifier and stabilizer in food products.
  • Pharmaceuticals: Acts as a carrier for drug delivery systems due to its ability to form micelles.
  • Cosmetics: Employed in formulations for skin care products due to its moisturizing properties.

Studies have explored the interactions of monopalmitin with other compounds, particularly in the context of drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs by forming stable emulsions or micelles . Furthermore, research into its interactions with cell membranes indicates potential roles in enhancing cellular uptake of therapeutic agents.

Monopalmitin shares structural similarities with other monoacylglycerols but exhibits unique properties that distinguish it from them. Below is a comparison table highlighting some similar compounds:

Compound NameMolecular FormulaUnique Features
MonostearinC₁₉H₃₈O₄Derived from stearic acid; higher melting point
MonolaurinC₁₇H₃₄O₄Derived from lauric acid; known for antimicrobial activity
2-PalmitoylglycerolC₁₉H₃₈O₄Metabolite found in Escherichia coli; involved in lipid signaling

Monopalmitin is particularly notable for its balance between hydrophilic and lipophilic properties, making it effective as an emulsifier in various formulations.

Physical Description

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads
Solid

XLogP3

6.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

330.27700969 g/mol

Monoisotopic Mass

330.27700969 g/mol

Heavy Atom Count

23

UNII

U9H9OM3S75

Other CAS

26657-96-5
32899-41-5

Wikipedia

1-hexadecanoyl-sn-glycerol

Use Classification

Food additives
Cosmetics -> Emollient

General Manufacturing Information

Hexadecanoic acid, monoester with 1,2,3-propanetriol: ACTIVE

Dates

Modify: 2023-08-15
Long et al. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects Nature Chemical Biology, doi: 10.1038/nchembio.129, published online 23 November 2008 http://www.nature.com/naturechemicalbiology

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